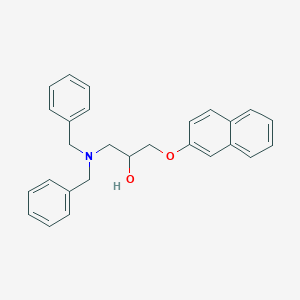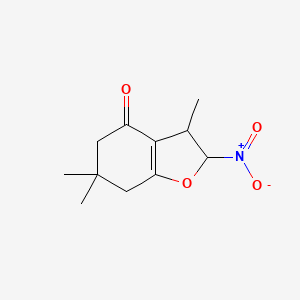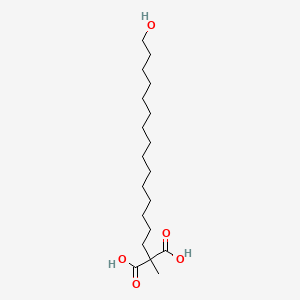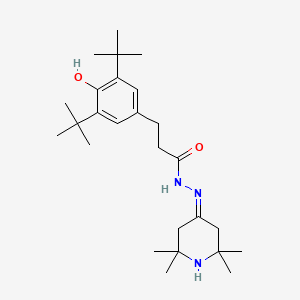![molecular formula C16H17ClO2S B4898487 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol, also known as CBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CBTP is a white crystalline powder that has a molecular formula of C19H19ClO2S and a molecular weight of 346.88 g/mol. In
科学的研究の応用
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been studied for its potential applications in various fields of science. In medicine, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been studied for its potential use as an anti-inflammatory agent and for its ability to reduce oxidative stress. In agriculture, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to have insecticidal properties against various pests, including aphids, whiteflies, and thrips. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been studied for its potential use as a fungicide and herbicide. In material science, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been used as a building block for the synthesis of various polymers and materials.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. In cancer cells, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can induce cell cycle arrest and apoptosis in cancer cells. In insects, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the transmission of nerve impulses. By inhibiting AChE, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can cause paralysis and death in insects.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to induce cell cycle arrest, apoptosis, and autophagy. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In insects, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to cause paralysis and death by disrupting the nervous system. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been shown to have an impact on the reproductive system of insects, reducing their ability to reproduce.
実験室実験の利点と制限
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol is also relatively inexpensive compared to other compounds with similar properties. However, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol. In medicine, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could be further studied for its potential use in combination therapy with other anti-cancer agents. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could also be studied for its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. In agriculture, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could be further studied for its potential use as a biopesticide, which could reduce the use of synthetic pesticides and their impact on the environment. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could also be studied for its potential use in the development of new materials with unique properties. Overall, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has great potential for various applications in science and could be a valuable tool for researchers in different fields.
合成法
The synthesis of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate followed by the reaction of the resulting product with phenoxypropanol. The reaction is carried out under specific conditions, including temperature, pressure, and pH, to ensure the formation of the desired product. The yield of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can be optimized by adjusting the reaction parameters, such as the molar ratio of the starting materials and the reaction time.
特性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO2S/c17-14-8-6-13(7-9-14)11-20-12-15(18)10-19-16-4-2-1-3-5-16/h1-9,15,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSBLBWXTYIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methylsulfanyl]-3-phenoxypropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)

![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)

![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)


![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)
